molecular formula C11H12FNO B180931 1-(4-Fluorobenzoyl)pyrrolidine CAS No. 349644-07-1

1-(4-Fluorobenzoyl)pyrrolidine

Cat. No.: B180931
CAS No.: 349644-07-1
M. Wt: 193.22 g/mol
InChI Key: YAUUECFHRSHLAF-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)pyrrolidine is an organic compound with the molecular formula C11H12FNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a fluorobenzoyl group attached to the nitrogen atom of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzoyl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzoyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in neurological research, it may interact with neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits .

Comparison with Similar Compounds

  • 1-(2-Bromo-5-fluorobenzoyl)pyrrolidine
  • 1-(4-Bromobenzyl)pyrrolidine
  • 3-Amino-1-(3-chloro-4-fluorobenzyl)-2-pyrrolidinone

Comparison: 1-(4-Fluorobenzoyl)pyrrolidine is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications .

Properties

IUPAC Name

(4-fluorophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUUECFHRSHLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359504
Record name 1-(4-FLUOROBENZOYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349644-07-1
Record name 1-(4-FLUOROBENZOYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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